molecular formula CH4F2O6P2 B024119 Difluoromethylene diphosphonate CAS No. 10596-32-4

Difluoromethylene diphosphonate

Cat. No.: B024119
CAS No.: 10596-32-4
M. Wt: 211.98 g/mol
InChI Key: HSRBLOWVRMGXEC-UHFFFAOYSA-N
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Description

Difluoromethylene diphosphonate, also known as this compound, is a useful research compound. Its molecular formula is CH4F2O6P2 and its molecular weight is 211.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Diphosphonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Bone Metastases and Hypercalcaemia Treatment : Diphosphonates, including derivatives of Difluoromethylene diphosphonate, have shown potential in treating bone metastases and hypercalcaemia in malignancy. Clinical trials with compounds like EHDP, Cl2MDP, and APD indicate their efficacy in these applications (Douglas et al., 1980).

  • Nucleophilic Difluoromethylation : Difluoromethylene phosphabetaine, a related compound, is used for nucleophilic difluoromethylation of reactive Michael acceptors, aldehydes, and azomethines under mild conditions (Levin et al., 2014).

  • Medicinal Research : Diethyl (difluoro(trimethylsilyl)methyl)phosphonate, a derivative, facilitates the creation of diverse -hydroxy-,-difluorophosphonates, which are potential targets for medicinal research (Wang, Cao, & Zhou, 2016).

  • Historical Development in Bone Disease Treatment : Bisphosphonates, a class including derivatives of this compound, have revolutionized bone disease treatment by enhancing diagnostic and therapeutic tools (Francis & Valent, 2007).

  • Applications in Medicine, Biochemistry, and Agriculture : Derivatives of diphosphonic acids, including this compound, have significant applications across these fields due to their synthesis methods and biological activity (Zolotukhina, Krutikov, & Lavrent'ev, 1993).

  • Calcium Metabolism Regulation : Pyrophosphate and diphosphonates, such as this compound, play crucial roles in calcium metabolism. Their clinical use shows promise in treating ectopic calcification and osteoporosis (Russell & Fleisch, 1975).

Mechanism of Action

Bisphosphonates, including difluoromethylene diphosphonate, inhibit osteoclastic bone resorption via a mechanism that differs from that of other antiresorptive agents . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .

Future Directions

The recent advances made in difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Properties

IUPAC Name

[difluoro(phosphono)methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4F2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRBLOWVRMGXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4F2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147445
Record name Difluoromethylene diphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10596-32-4
Record name Difluoromethylene diphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluoromethylene diphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of tetraisopropyl difluoromethylenediphosphonate (2.0 g, 5.26 mmol) in anhydrous acetonitrile (30 mL) was added dropwise trimethylsilyl bromide (4.17 mL, 31.58 mmol). The resulting solution was stirred at 40-42° C. for 24 h, concentrated to dryness, and coevaporated with anhydrous acetonitrile once. The residue was re-dissolved in an acetonitrile/water mixture, and then coevaporated with DMF. The residue was dissolved in a DMF solution of tributylamine (1.93 g, 2.48 mL, 10.43 mmol), transferred into multiple small flasks, concentrated to dryness, and coevaporated with anhydrous DMF three times. The residue was dried in a vacuum oven at 40° C. for 4 h to give a slightly yellow residue (3.35 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.17 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Difluoromethylene diphosphonate affect bone metabolism?

A1: While the provided abstracts don't contain specific details about the mechanism, one study investigates the inhibitory effect of this compound on bone resorption using an in vitro organ culture model []. This suggests that this compound likely interferes with the activity of osteoclasts, the cells responsible for breaking down bone tissue. Further research is needed to elucidate the precise molecular mechanisms underlying this effect.

Q2: What is the significance of studying the formation constants of Calcium complexes with this compound?

A2: Understanding the formation constants of Calcium complexes with this compound provides insights into the compound's interaction with bone mineral []. Since bone is primarily composed of hydroxyapatite, a calcium phosphate mineral, the affinity of this compound for calcium ions can influence its binding to bone surfaces and its subsequent effects on bone remodeling processes. This information can be crucial for understanding the compound's pharmacokinetics and pharmacodynamics in the context of bone diseases.

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